molecular formula C12H11NO2 B6318497 2-Hydroxy-3-(2-methoxyphenyl)pyridine CAS No. 143074-70-8

2-Hydroxy-3-(2-methoxyphenyl)pyridine

Cat. No.: B6318497
CAS No.: 143074-70-8
M. Wt: 201.22 g/mol
InChI Key: IWQSPOATFVLVML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-3-(2-methoxyphenyl)pyridine is an organic compound with the molecular formula C12H11NO2 It is a derivative of pyridine, featuring a hydroxyl group at the second position and a methoxyphenyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-(2-methoxyphenyl)pyridine typically involves the reaction of 2-hydroxy-3-pyridinecarboxaldehyde with 2-methoxyphenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or water .

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar coupling reactions but optimized for larger batch processes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-3-(2-methoxyphenyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(2-methoxyphenyl)pyridine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. The hydroxyl and methoxy groups play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison: Compared to its analogs, 2-Hydroxy-3-(2-methoxyphenyl)pyridine exhibits unique properties due to the position of the methoxy group, which influences its chemical reactivity and biological activity. This positional difference can affect the compound’s ability to interact with molecular targets and its overall stability .

Properties

IUPAC Name

3-(2-methoxyphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-15-11-7-3-2-5-9(11)10-6-4-8-13-12(10)14/h2-8H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWQSPOATFVLVML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC=CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30439586
Record name MolPort-015-144-432
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143074-70-8
Record name MolPort-015-144-432
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.